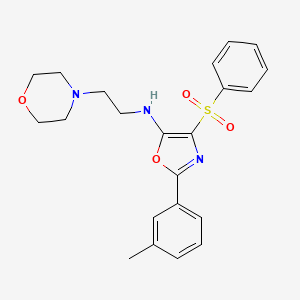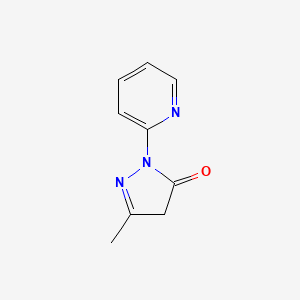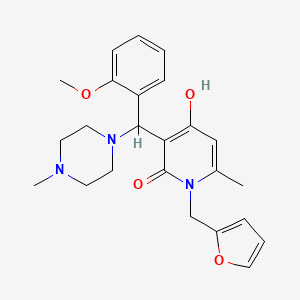![molecular formula C17H16ClNO5S B2471785 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 438030-75-2](/img/structure/B2471785.png)
5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, such as palladium complexes, and ensuring high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is primarily used in biochemical research . Its applications include:
Proteomics Research: This compound is used to study protein interactions and functions.
Drug Development: It serves as a potential lead compound for developing new pharmaceuticals.
Chemical Biology: It is used to investigate biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(4-methoxyphenyl)-benzoic acid: Similar structure but lacks the allyl and sulfamoyl groups.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but differs in other functional groups.
Uniqueness
5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the allyl, methoxyphenyl, sulfamoyl, and chloro groups allows for diverse chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCJEIKGXJCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)
![N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide](/img/structure/B2471706.png)

![2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2471708.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2471710.png)
![N-(1-cyanocyclopentyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2471713.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide](/img/structure/B2471714.png)
![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)
![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)
![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)


